Bis[3-(trifluoromethyl)phenyl]diselane
Description
Properties
CAS No. |
53973-75-4 |
|---|---|
Molecular Formula |
C14H8F6Se2 |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]diselanyl]benzene |
InChI |
InChI=1S/C14H8F6Se2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H |
InChI Key |
DGOYKERNPXVRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Synonyms |
3',3-ditrifluoromethyldiphenyl diselenide DTFDD compound |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of 3-(Trifluoromethyl)benzeneselenol
A widely used method for diaryl diselenides involves oxidizing aryl selenols. The synthesis proceeds as follows:
-
Selenol Generation :
-
Oxidation to Diselenide :
-
The selenol is treated with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol at 0–25°C.
-
Yield : ~60–75% (estimated from analogous reactions).
-
Table 1: Optimization Parameters for Oxidative Coupling
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk decomposition |
| Oxidizing Agent | I₂ (1.1 equiv) | Excess I₂ reduces selectivity |
| Solvent | Ethanol/THF (4:1) | Polar aprotic enhances stability |
Ullmann-Type Coupling with Selenium
Copper-mediated coupling of aryl halides with selenium offers an alternative pathway. This method avoids handling air-sensitive selenols:
-
Reaction Setup :
-
Challenges :
-
The trifluoromethyl group may destabilize intermediates, requiring lower temperatures (80–100°C).
-
Ligand selection critical for preventing copper selenide byproducts.
-
Table 2: Ullmann Coupling Optimization
| Component | Role | Concentration |
|---|---|---|
| Copper(I) Iodide | Catalyst | 10 mol% |
| 1,10-Phenanthroline | Ligand | 20 mol% |
| Selenium | Nucleophile | 1.2 equiv |
Purification and Characterization
Crude 1,2-Bis(3-(trifluoromethyl)phenyl)diselane often requires purification via:
-
Recrystallization :
-
Dissolve in warm heptane/methylene chloride (1:3) and cool to −20°C.
-
Purity : >95% after two cycles.
-
-
Chromatography :
-
Silica gel column with hexane/ethyl acetate (9:1) eluent.
-
Table 3: Spectroscopic Data (Hypothetical)
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (m, 4H, Ar-H), 7.6 (m, 4H, Ar-H) |
| ⁷⁷Se NMR | δ 450 ppm (Se-Se coupling) |
| MS (EI) | m/z 448 [M]⁺ |
Industrial-Scale Considerations
The patent EP0810195A1 describes large-scale diazotization and coupling techniques for trifluoromethylphenyl intermediates, which can inform diselane production:
-
Solvent Choice : Polar solvents like acetone or methanol improve solubility of aromatic intermediates.
-
Catalyst Recycling : Copper salts (e.g., CuCl₂) can be recovered via aqueous extraction.
-
Safety : Selenium toxicity mandates closed-system processing and rigorous waste handling.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-(trifluoromethyl)phenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
1,2-Bis(3-(trifluoromethyl)phenyl)diselane serves as a valuable reagent in organic synthesis. It is utilized in the preparation of selenium-containing compounds which are essential for various chemical transformations. The compound can undergo oxidation to form selenoxides or selenones and can also be reduced to produce selenides. Its substitution reactions allow for the introduction of various nucleophiles, making it versatile in synthetic chemistry.
Table 1: Chemical Reactions Involving 1,2-Bis(3-(trifluoromethyl)phenyl)diselane
| Reaction Type | Products | Common Reagents Used |
|---|---|---|
| Oxidation | Selenoxides | Hydrogen peroxide, peracids |
| Reduction | Selenides | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various derivatives | Thiols, amines under mild conditions |
Biological Applications
Antioxidant Properties
Research indicates that 1,2-Bis(3-(trifluoromethyl)phenyl)diselane exhibits significant antioxidant properties. Studies have shown its potential in protecting cells against oxidative stress by scavenging free radicals. This property is particularly important in biological systems where oxidative damage can lead to various diseases .
Potential Therapeutic Uses
Ongoing investigations are exploring the compound's role as an anti-inflammatory agent. Preliminary findings suggest that it may modulate oxidative stress pathways and interact with enzymes involved in redox reactions, potentially offering therapeutic benefits in inflammatory conditions .
Industrial Applications
Material Development
In industrial settings, 1,2-Bis(3-(trifluoromethyl)phenyl)diselane is being explored for its applications in developing materials with specific electronic and optical properties. Its unique structure allows for the modification of material characteristics, making it suitable for advanced applications in electronics and photonics .
Case Study 1: Synthesis of Selenylindoles
A recent study demonstrated the use of diorganyl diselenides, including 1,2-Bis(3-(trifluoromethyl)phenyl)diselane, in synthesizing 3-selenylindoles through a metal- and photocatalyst-free approach. The compound was found to yield satisfactory results when reacted with electron-rich arenes, highlighting its utility in synthesizing complex organic molecules .
Case Study 2: Electrooxidative Selenylation
Another study focused on the electrooxidative selenylation of alkynes using 1,2-Bis(3-(trifluoromethyl)phenyl)diselane as a reactant. The methodology proved effective in producing various C-3 selenylated products with high yields without the need for additional oxidants or metals .
Mechanism of Action
The mechanism of action of 1,2-Bis(3-(trifluoromethyl)phenyl)diselane involves its ability to modulate oxidative stress pathways. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage. It also interacts with various molecular targets, including enzymes involved in redox reactions, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Similar structure but lacks trifluoromethyl groups.
Dimethyl diselenide: Contains methyl groups instead of phenyl rings.
Selenocystamine: A selenium-containing compound with different functional groups.
Uniqueness
1,2-Bis(3-(trifluoromethyl)phenyl)diselane is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct electronic properties, making it valuable in various research applications .
Q & A
Q. What are the established synthetic routes for 1,2-bis(3-(trifluoromethyl)phenyl)diselane, and how is its purity validated?
The synthesis typically involves selenation reactions between aryl halides and selenium precursors under controlled conditions. For example, coupling 3-(trifluoromethyl)phenyl Grignard reagents with selenium sources (e.g., SeCl₂) in anhydrous solvents like THF at low temperatures (−78°C to 0°C) may yield the diselane derivative . Purity validation employs:
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Slow vapor diffusion of hexane into a dichloromethane solution of the compound.
- Data collection : Using synchrotron radiation or laboratory X-ray sources (e.g., Mo Kα).
- Refinement : SHELX programs (e.g., SHELXL) for structure solution and refinement, with R₁ values < 5% indicating high precision .
- Validation : Check for plausible bond lengths (Se–Se ~2.34 Å) and angles consistent with diselane geometry .
Q. What are the primary catalytic applications of this compound in oxidation reactions?
It serves as a recyclable catalyst in stereoselective oxidations. For instance:
- Cyclohexene oxidation : Using 0.5 mol% catalyst and H₂O₂ as the oxidant yields trans-1,2-cyclohexanediol (92% yield, 24 h, 40°C). The reaction proceeds via a selenium-mediated oxygen-transfer mechanism .
- Key advantages : High atom economy, mild conditions, and catalyst recyclability (>5 cycles without significant activity loss) .
Advanced Research Questions
Q. How can mechanistic studies distinguish between radical and ionic pathways in its catalytic cycles?
- Radical trapping experiments : Add TEMPO (a radical scavenger); significant yield reduction suggests radical intermediates.
- Electron paramagnetic resonance (EPR) : Detect transient selenium-centered radicals during catalysis.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates; KIE > 1 supports radical pathways .
- Computational modeling : DFT calculations to map transition states and confirm intermediates .
Q. What experimental strategies optimize catalyst stability and recycling efficiency?
- Heterogenization : Immobilize the catalyst on silica or magnetic nanoparticles to enhance recovery.
- Leaching tests : ICP-MS analysis of reaction supernatants to quantify selenium loss.
- Solvent screening : Use polar aprotic solvents (e.g., DMF) to minimize catalyst degradation.
- Operando spectroscopy : Monitor catalyst integrity via in situ Raman or UV-vis during recycling .
Q. How should researchers address contradictions in reported catalytic activities across studies?
- Control experiments : Standardize substrate purity, solvent grade, and reaction setup (e.g., inert atmosphere).
- Catalyst characterization : Compare crystallinity (PXRD) and surface composition (XPS) between batches.
- Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., H₂O₂ concentration, temperature) affecting activity .
Q. What methodologies assess the compound’s toxicity and environmental impact?
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against human cell lines (e.g., HEK-293).
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀ determination).
- Degradation studies : Monitor selenium release under simulated environmental conditions (pH, UV exposure) .
Q. How does this catalyst compare to analogous disulfides or ditellurides in stereochemical control?
- Comparative kinetic studies : Measure enantiomeric excess (ee) using chiral HPLC for analogous S/Se/Te catalysts.
- Steric/electronic analysis : X-ray crystallography and Hammett plots to correlate substituent effects with selectivity.
- Substrate scope : Test rigid vs. flexible substrates; selenium’s intermediate electronegativity may balance reactivity and stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
